![molecular formula C10H10N2OS B1479881 3-(噻吩-2-基)-1,4,6,7-四氢吡喃[4,3-c]吡唑 CAS No. 2098090-08-3](/img/structure/B1479881.png)
3-(噻吩-2-基)-1,4,6,7-四氢吡喃[4,3-c]吡唑
描述
3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a useful research compound. Its molecular formula is C10H10N2OS and its molecular weight is 206.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
吡唑衍生物,包括您感兴趣的这种,据报道具有优异的抗菌活性。 它们已针对多种细菌和真菌进行测试,并显示出与标准抗菌和抗真菌药物相比有希望的结果 .
抗氧化性能
这些化合物也通过绿色合成途径作为抗氧化剂合成。 它们在保护免受氧化应激相关疾病方面发挥着重要作用 .
生物应用
吡唑衍生物以其多样的生物应用而闻名。 它们已显示出作为抗糖尿病、麻醉剂和抗氧化剂等药物的潜力 .
药物化学
噻吩,该化合物中的核心成分,具有广泛的治疗特性。 由于其在治疗各种疾病方面的有效性,它在药物化学中具有重要的应用 .
材料科学
噻吩衍生物由于其多样的工业应用而在材料科学领域也引起了极大的兴趣 .
噻吩衍生物的合成
作用机制
Target of Action
It is known that thiophene derivatives, which include this compound, have a wide range of therapeutic properties and diverse applications in medicinal chemistry .
Mode of Action
It is known that pyrazoles, which include this compound, can form pyrazolium ions which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .
Biochemical Pathways
It is known that thiophene derivatives, which include this compound, have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Pharmacokinetics
It is known that n-phenyl pyrazoline derivatives, which include this compound, had good pharmacokinetic properties according to an adme study .
Result of Action
It is known that pyrazoles, which include this compound, are known for their anti-inflammatory activity, analgesic and cox inhibition .
Action Environment
It is known that tetramic acid derivatives, which include this compound, exist in secondary metabolites from various terrestrial and marine organisms and have favorable compatibility with the environment .
生化分析
Biochemical Properties
3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as kinases, which are crucial for cell signaling pathways . Additionally, it can bind to proteins involved in inflammatory responses, potentially modulating their activity and reducing inflammation . The interactions between 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole and these biomolecules are primarily driven by its unique structural features, which allow it to form stable complexes with target proteins and enzymes.
Cellular Effects
The effects of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and division . Additionally, 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has been shown to induce apoptosis in certain cell types, further highlighting its potential as an anti-cancer agent . Its impact on cellular metabolism includes altering the levels of specific metabolites and affecting metabolic flux, which can have downstream effects on cell function and viability .
Molecular Mechanism
The molecular mechanism of action of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking their ability to phosphorylate target proteins . Additionally, 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression levels of genes involved in cell growth, apoptosis, and other critical cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole remains stable under certain conditions, but can degrade over time when exposed to specific environmental factors . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in vitro and in vivo . These temporal effects highlight the importance of understanding the stability and degradation kinetics of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses have been associated with adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies indicate that careful dosage optimization is crucial for maximizing the therapeutic benefits of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole while minimizing its potential toxic effects .
Metabolic Pathways
3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . The effects of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole on metabolic flux and metabolite levels have been studied, revealing its potential to alter the balance of key metabolic pathways . These interactions are critical for understanding the pharmacokinetics and pharmacodynamics of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole in vivo.
Transport and Distribution
The transport and distribution of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain tissues . Additionally, binding proteins can facilitate the distribution of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole within the body, affecting its localization and bioavailability . Understanding these transport and distribution mechanisms is essential for optimizing the therapeutic efficacy of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole.
Subcellular Localization
The subcellular localization of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole within these compartments can influence its interactions with biomolecules and its overall biological activity . For example, its presence in the nucleus may enhance its ability to modulate gene expression, while its localization in the mitochondria could affect cellular metabolism and apoptosis .
属性
IUPAC Name |
3-thiophen-2-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-2-9(14-5-1)10-7-6-13-4-3-8(7)11-12-10/h1-2,5H,3-4,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHUFLZAVNAPJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NN=C2C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


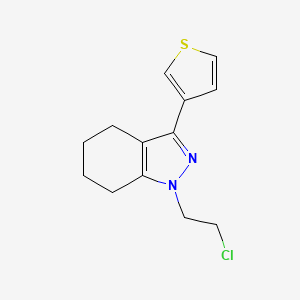
![1-Methyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479801.png)
![3-(Pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479803.png)
![1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479805.png)
![2-(3-(piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479807.png)
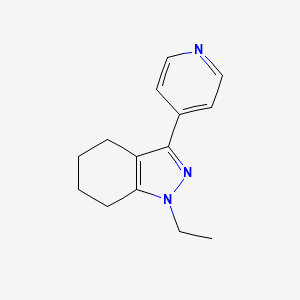
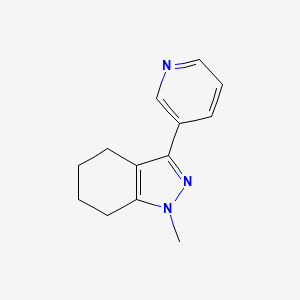
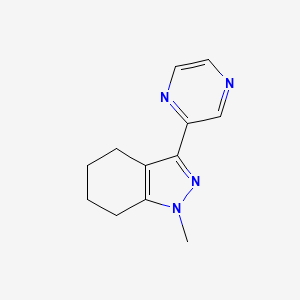
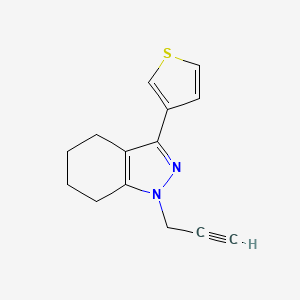
![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479814.png)
![2-(3-(pyridin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479817.png)
![2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479818.png)
![3-(Pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479819.png)
![1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479821.png)
